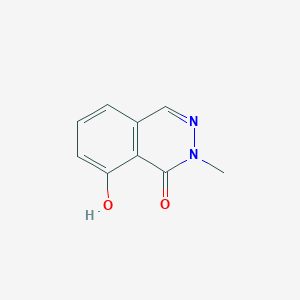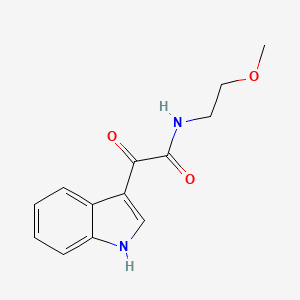![molecular formula C18H18N2O4S B2685768 {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone CAS No. 303988-13-8](/img/structure/B2685768.png)
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone” is a chemical compound with the molecular formula C18H18N2O4S and a molecular weight of 358.41 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely unknown. Its molecular weight is 358.41 , but more research is needed to determine other properties such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Synthesis and Imaging Applications
Synthesis of PET Imaging Agents : A study described the synthesis of a PET imaging agent, highlighting the process of creating compounds for imaging purposes in Parkinson's disease research. This research might suggest potential pathways for synthesizing related compounds like "{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone" for various imaging applications (Wang et al., 2017).
Chemical Synthesis and Molecular Interaction
Molecular Interaction and Synthesis : Another study focused on the reduction of acylpyrroles and synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system, illustrating techniques that could be applied to manipulate the molecular structure of similar compounds for the creation of novel entities with potential research applications (Kimbaris & Varvounis, 2000).
Catalytic Reduction and Chemical Reactions
Catalyzed Reduction of Nitroarenes : Research demonstrating the ruthenium-catalyzed reduction of nitroarenes to aminoarenes presents methodologies that could be relevant for modifying or synthesizing related compounds for scientific investigations (Watanabe et al., 1984).
Propiedades
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-2-5-15(6-3-13)25-17-7-4-14(12-16(17)20(22)23)18(21)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAJNZQLQOFTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2685685.png)

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2685687.png)
![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)

![1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2685693.png)





![Methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2685706.png)

![7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2685708.png)
